An In-Depth Technical Guide to N-cyclobutyl-N-methylsulfamoyl Chloride: Structure, Synthesis, and Applications
An In-Depth Technical Guide to N-cyclobutyl-N-methylsulfamoyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclobutyl-N-methylsulfamoyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a strained cyclobutyl ring, a methylamino sulfonyl chloride moiety, and its inherent reactivity makes it a valuable building block for the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and potential applications of N-cyclobutyl-N-methylsulfamoyl chloride, with a focus on its role in the development of novel therapeutic agents. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established chemical principles and analogous reactions to provide a robust framework for its study and utilization.
Chemical Structure and Properties
N-cyclobutyl-N-methylsulfamoyl chloride possesses the chemical formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . Its structure is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is further substituted with a methyl group and a cyclobutyl ring.
Table 1: Physicochemical Properties of N-cyclobutyl-N-methylsulfamoyl Chloride
| Property | Value | Source |
| CAS Number | 1411944-92-7 | |
| Molecular Formula | C₅H₁₀ClNO₂S | |
| Molecular Weight | 183.66 g/mol |
The presence of the electrophilic sulfamoyl chloride group dictates the primary reactivity of the molecule, making it susceptible to nucleophilic attack. The cyclobutyl and methyl groups on the nitrogen atom provide steric and electronic modulation, influencing the compound's reactivity and the conformational properties of its derivatives. The cyclobutyl moiety, in particular, is increasingly recognized in drug design for its ability to introduce unique three-dimensional character and improve metabolic stability.
Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride
Synthesis of the Precursor: N-cyclobutylmethylamine
The synthesis of the secondary amine precursor, N-cyclobutylmethylamine, can be achieved through several established methods. One common approach is the reductive amination of cyclobutanecarboxaldehyde with methylamine.
Experimental Protocol: Synthesis of N-cyclobutylmethylamine (Proposed)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Amine Addition: Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the aldehyde solution at room temperature.
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Reductive Amination: After stirring for 1-2 hours, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.
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Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude N-cyclobutylmethylamine can be purified by distillation or column chromatography on silica gel.
Diagram 1: Proposed Synthesis of N-cyclobutylmethylamine
Caption: Reductive amination pathway for N-cyclobutylmethylamine synthesis.
Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride
The final step involves the reaction of N-cyclobutylmethylamine with sulfuryl chloride (SO₂Cl₂). This is a standard method for the preparation of N,N-disubstituted sulfamoyl chlorides.
Experimental Protocol: Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride (Proposed)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve N-cyclobutylmethylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C in an ice bath.
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Addition of Sulfuryl Chloride: Add sulfuryl chloride (1.1 eq) dropwise to the cooled amine solution via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and generates HCl gas.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS analysis of quenched aliquots).
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Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess sulfuryl chloride. Separate the organic layer, and wash it sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize HCl), and brine.
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Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclobutyl-N-methylsulfamoyl chloride. The product can be further purified by vacuum distillation or column chromatography on silica gel. Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Diagram 2: Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride
Caption: Proposed synthesis of the target sulfamoyl chloride.
Reactivity and Synthetic Applications
The primary utility of N-cyclobutyl-N-methylsulfamoyl chloride lies in its reactivity as an electrophile. The sulfur-chlorine bond is readily cleaved by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfamides, and other sulfur-containing compounds.
Formation of Sulfonamides
The most common application of sulfamoyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an excess of the reacting amine) to neutralize the HCl byproduct.
Diagram 3: General Reaction of N-cyclobutyl-N-methylsulfamoyl Chloride with an Amine
